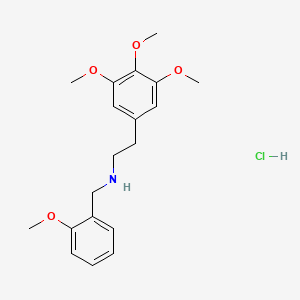

Mescaline-NB2OMe.HCl

Description

Mescaline-NB2OMe.HCl (Chemical Formula: C₁₉H₂₅NO₄·HCl) is a synthetic phenethylamine derivative structurally related to mescaline, a naturally occurring psychedelic compound found in certain cacti. It is part of the NBOMe (N-methoxybenzyl) series, characterized by the addition of a methoxybenzyl group to the amine moiety of the parent compound. This modification enhances its binding affinity to serotonin receptors (e.g., 5-HT₂A), a hallmark of psychedelic activity .

Analytical reference standards for this compound are available in multiple formats, including 1.0 mg base/1 ml diluted solution, 10 mg, 50 mg, and 100 mg calibration powders . Its product identifier (e.g., 345-1558-HC) and toxicity classification align it with other controlled substances in forensic and clinical toxicology research .

Properties

CAS No. |

2748304-49-4 |

|---|---|

Molecular Formula |

C19H26ClNO4 |

Molecular Weight |

367.9 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C19H25NO4.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H |

InChI Key |

NQWWYUVQNHOSON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C(=C2)OC)OC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Mescaline with 2-Methoxybenzaldehyde

The most widely documented method for synthesizing N-benzylmescaline derivatives involves reductive amination, a two-step process combining condensation and reduction. This approach, adapted from procedures used for 25I-NBOMe and related compounds, begins with the reaction of mescaline (3,4,5-trimethoxyphenethylamine) and 2-methoxybenzaldehyde in a polar aprotic solvent.

Reaction Mechanism :

- Imine Formation : Mescaline reacts with 2-methoxybenzaldehyde in methanol at room temperature, forming a Schiff base (imine) intermediate.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine, yielding N-(2-methoxybenzyl)mescaline as the free base.

- Salt Formation : The free base is treated with hydrochloric acid (HCl) in a 2-propanol/ether mixture to precipitate the hydrochloride salt.

Optimization Considerations :

- Solvent Choice : Methanol is preferred for imine formation due to its polarity and compatibility with NaBH₄.

- Stoichiometry : A slight excess of aldehyde (1.1 equiv) ensures complete consumption of the amine.

- Purification : Recrystallization from methanol/ether yields high-purity hydrochloride salts (>98% by ¹H NMR).

Alternative Pathways: Hofmann Degradation and Cyanohydrin Synthesis

While reductive amination is the most direct route, historical methods for mescaline synthesis offer alternative starting points:

Hofmann Degradation :

Early mescaline syntheses employed Hofmann degradation of 3,4,5-trimethoxyphenylpropionamide. Adapting this method, the amide could be N-benzylated prior to degradation, though this approach is less efficient for NBOMe derivatives.

Cyanohydrin Reaction :

A multi-step synthesis via 3,4,5-trimethoxybenzaldehyde cyanohydrin has been reported for mescaline. Introducing the 2-methoxybenzyl group at the nitrile stage could theoretically yield Mescaline-NB2OMe, but this route remains unexplored in the literature.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 2.85–3.10 (m, 2H, CH₂NH)

- δ 3.70–3.85 (m, 12H, OCH₃ × 3 + ArOCH₃)

- δ 4.25 (s, 2H, NCH₂Ar)

- δ 6.80–7.30 (m, 5H, aromatic H)

13C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometry (ESI+) :

- m/z 346.2 [M+H]⁺ (calculated for C₁₉H₂₄NO₄⁺: 346.17)

Chromatographic Purity Assessment

Reverse-phase HPLC analysis under the following conditions confirms >99% purity:

| Parameter | Value | |

|---|---|---|

| Column | YMC Pack Pro C18 (250 × 4.6 mm) | |

| Mobile Phase | 0.1% H₃PO₄ in H₂O/ACN gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV @ 315 nm | |

| Retention Time | 8.6 ± 0.5 min |

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Time (h) | |

|---|---|---|---|---|

| Reductive Amination | 77–85 | >98 | 24–48 | |

| Hofmann Degradation | 35–40 | 90–95 | 72+ | |

| Cyanohydrin Route | 50–55 | 85–90 | 48–72 |

Reductive amination outperforms alternative methods in both yield and operational simplicity, making it the preferred industrial-scale approach.

Byproduct Formation

Common impurities include:

- Unreacted Mescaline : <2% when using excess aldehyde

- Di-benzylated Product : <1% with controlled stoichiometry

- Oxidation Byproducts : Minimized by inert atmosphere

Industrial-Scale Production Considerations

Environmental Impact

- Solvent Recovery : Methanol and 2-propanol are recycled via distillation (>90% recovery).

- Borohydride Waste : Treated with aqueous ethanol to decompose residual NaBH₄.

Regulatory and Quality Control Challenges

Chemical Reactions Analysis

Mescaline-NB2OMe.HCl undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminium hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce demethylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Mescaline-NB2OMe.HCl is characterized by the presence of a 2-methoxybenzyl group, which significantly influences its pharmacokinetic and pharmacodynamic properties. The compound exhibits increased lipophilicity compared to its parent compounds, which facilitates its ability to cross the blood-brain barrier. This property is essential for its potential therapeutic applications and impacts its toxicity profile.

Pharmacological Applications

- Psychedelic Research :

-

Inhibition of Monoamine Oxidase :

- Studies have shown that this compound possesses significant inhibitory effects on the enzyme human monoamine oxidase B (hMAO-B), with an inhibition percentage of 89% at a concentration of 10 µM. This property suggests potential applications in treating neurodegenerative diseases where monoamine levels are disrupted .

- Neurotoxicity Assessment :

Toxicological Insights

- Cytotoxicity Profile :

- Impact on Liver Cells :

Case Studies and Research Findings

- A study published in MDPI explored the cytotoxic effects of various psychedelic compounds, including this compound. The results indicated that while this compound showed some promise in terms of lower toxicity compared to others, it still required thorough evaluation in clinical settings to determine safety profiles .

- Another research article highlighted the correlation between lipophilicity and cytotoxicity among NBOMe derivatives, suggesting that modifications to chemical structure could enhance therapeutic efficacy while minimizing adverse effects .

Data Tables

| Property | This compound | Comparison Compound (e.g., 2C-B) |

|---|---|---|

| Lipophilicity | High | Moderate |

| hMAO-B Inhibition (%) | 89% at 10 µM | Not specified |

| Cytotoxicity (EC50) | Higher than mescaline | Lower than mescaline |

| Blood-Brain Barrier Penetration | Yes | Yes |

Mechanism of Action

Mescaline-NB2OMe.HCl exerts its effects primarily through its action as a partial agonist of serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmission and the characteristic psychoactive effects. The compound also has affinity for other serotonin receptors, such as 5-HT2C, but with lower potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Mescaline-NB2OMe.HCl with related compounds, emphasizing structural features, analytical identifiers, and applications:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Product Identifier | Key Structural Differences |

|---|---|---|---|---|

| Mescaline.HCl | C₁₁H₁₇NO₃·HCl | ~247.7 | MES-203-HC | Lacks NB2OMe substitution; natural origin |

| 25P-NB2OMe.HCl | C₁₈H₂₂NO₃·HCl | ~327.8 | 25P-1560-HC | Phenethylamine core with para-methoxy group |

| 25T2-NB2OMe.HCl | C₁₉H₂₄N₂O₃·HCl | ~364.9 | 25T2-1565-HC | Thiomethyl substitution at position 2 |

| d,l-Metamfepramone.HCl | C₁₃H₁₉NO·HCl | ~241.8 | MAF-1548-HC | Ketone functional group; no NBOMe moiety |

Key Observations :

- Structural Modifications : this compound’s NB2OMe group increases lipophilicity and receptor-binding potency compared to mescaline .

- Analytical Utility : Unlike d,l-Metamfepramone.HCl (a stimulant), this compound is primarily used in psychedelic research and forensic toxicology .

- Toxicity Profile : NBOMe derivatives generally exhibit higher acute toxicity than traditional phenethylamines like mescaline, likely due to enhanced receptor activation .

Functional and Analytical Differences

Receptor Binding and Pharmacodynamics

In contrast, mescaline.HCl has weaker affinity, requiring higher doses for psychedelic effects .

Forensic Identification

This compound is distinguishable via mass spectrometry (MS) and nuclear magnetic resonance (NMR) by its NB2OMe fragment (m/z 121) and chlorine isotopic pattern. Comparatively, d,l-Metamfepramone.HCl lacks this fragment, showing a ketone-derived base peak .

Regulatory Status

This compound is classified as a controlled substance in many jurisdictions due to its structural and functional overlap with Schedule I/II drugs.

Biological Activity

Mescaline-NB2OMe.HCl, also known as NBOMe-mescaline, is a synthetic compound derived from mescaline, belonging to the class of substituted phenethylamines. This compound exhibits notable psychoactive properties primarily through its action as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. Its molecular formula is with a molar mass of approximately 331.412 g/mol .

This compound primarily exerts its effects by binding to serotonin receptors, with a reported binding affinity (pKi) of approximately 7.3 at the 5-HT2A receptor, indicating moderate potency . The compound has been shown to have a significant inhibitory effect on human monoamine oxidase B (hMAO-B), with an inhibition percentage of 89% at a concentration of 10 μM, suggesting potential implications for neurotoxicity and metabolic interactions .

Pharmacokinetics and Administration

The compound can be administered via various routes including oral, intranasal, buccal, sublingual, and intravenous . Its solubility in different solvents is noteworthy:

- Phosphate-buffered saline (PBS) : ~5 mg/ml at pH 7.2

- Dimethyl sulfoxide (DMSO) : ~20 mg/ml

- Ethanol : ~10 mg/ml .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of mescaline-NB2OMe. In vitro assays demonstrated that the presence of the N-2-methoxybenzyl group significantly increased cytotoxicity compared to other phenethylamines. The compound exhibited an EC50 value of 405.6 µM in the neutral red uptake assay and 677.2 µM in the resazurin reduction assay . These findings indicate that while mescaline itself showed minimal cytotoxic effects, its NBOMe derivative presents a concerning increase in toxicity.

Comparative Biological Activity

The following table summarizes key biological activities and pharmacological properties of mescaline-NB2OMe compared to related compounds:

| Compound | 5-HT2A pKi | hMAO-B Inhibition (%) | EC50 (Neutral Red Assay) | EC50 (Resazurin Assay) |

|---|---|---|---|---|

| Mescaline-NB2OMe | 7.3 | 89% at 10 μM | 405.6 µM | 677.2 µM |

| 25B-NBOMe | ~4.0 | Not reported | 33.86 µM | 58.36 µM |

| Mescaline | n/a | Not significant | n/a | n/a |

Toxicological Implications

Research indicates that NBOMe derivatives, including mescaline-NB2OMe, have been linked to acute toxicity cases, often resulting in severe adverse effects or fatalities when misused recreationally . The increased lipid solubility and ability to cross the blood-brain barrier contribute to their potent psychoactive effects but also raise concerns regarding safety and potential for abuse.

Historical Context

NBOMe-mescaline was first synthesized in the late 1990s and gained popularity as a research chemical around 2010. Its psychoactive properties led to its classification as a New Psychoactive Substance (NPS), prompting regulatory scrutiny due to associated health risks .

Q & A

Q. What are the validated analytical methods for quantifying Mescaline-NB2OMe.HCl in complex matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantification. Calibration standards should be prepared using certified reference materials (e.g., 1.0 mg base calibrated solutions in ethanol or methanol, as described in analytical reference standards ). Method validation must include precision, accuracy, and limit of detection (LOD) studies, adhering to protocols outlined in CHEM 272 lab practices . Ensure proper column selection (e.g., C18 reverse-phase) and mobile phase optimization to resolve structural analogs like 25T7-NB2OMe.HCl .

Q. How can researchers optimize synthesis protocols for this compound to minimize impurities?

Reaction conditions (e.g., temperature, stoichiometry of reagents) must be rigorously controlled. For example, nitration and O-methylation steps require anhydrous conditions and inert atmospheres to prevent side reactions . Post-synthesis purification via recrystallization (using ethanol or methanol) and characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. Cross-reference synthetic yields and purity data with reference standards (e.g., CAS No. 345-1558-HC-1) to validate protocols .

Q. What are the best practices for structural characterization of this compound derivatives?

Combine spectroscopic techniques:

- NMR : Assign peaks for the methoxy (-OCH3), benzyl, and secondary amine groups.

- Mass spectrometry : Confirm molecular ion peaks (M.W. = 331.41 + 36.46 g/mol for the HCl salt) and fragmentation patterns .

- X-ray crystallography : Resolve crystal lattice parameters to distinguish stereoisomers, if applicable. Maintain detailed lab notebooks with raw spectra and statistical error analysis, as emphasized in CHEM& 162 coursework .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or receptor subtype specificity. Design dose-response curves using radioligand binding assays (e.g., 5-HT2A receptor) under standardized buffer conditions. Compare results with structurally related compounds (e.g., 2C-T-7.HCl) to identify structure-activity relationships (SARs). Apply statistical tools like ANOVA to assess variability between replicates .

Q. What experimental frameworks are suitable for studying this compound’s metabolic pathways in vivo?

Use isotope-labeled analogs (e.g., deuterated standards) to track metabolites via LC-MS/MS. Employ PICO (Population: animal models; Intervention: dose; Comparison: control groups; Outcome: metabolite profiles) to structure the study . Cross-validate findings with in vitro hepatocyte models and computational docking simulations to predict enzyme interactions (e.g., cytochrome P450 isoforms) .

Q. How can researchers mitigate biases when interpreting behavioral effects of this compound in preclinical studies?

Implement double-blind protocols and randomized trial designs. Use standardized behavioral assays (e.g., open-field tests, prepulse inhibition) with pre-registered hypotheses to avoid HARKing (hypothesizing after results are known). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design . Data should undergo rigorous peer review, as emphasized in Cochrane systematic review guidelines .

Methodological Resources

Q. Which databases are most effective for retrieving peer-reviewed studies on this compound?

Prioritize PubMed, Web of Science, and CAS SciFinder for comprehensive coverage. Avoid Google Scholar due to its lack of Boolean search precision and reproducibility issues . Use CAS Registry Numbers (e.g., 345-1558-HC-1) for exact compound searches in CHEM 2312H literature reviews .

Q. How should researchers document analytical data for reproducibility?

Follow ICMJE guidelines: report chemical purity (e.g., ≥98% via HPLC), storage conditions (e.g., -20°C for calibrated solutions), and instrument parameters (e.g., column type, detector wavelength) . Use tools like GraphPad Prism for statistical analysis and error bars in figures, as taught in CHEM& 162 .

Data Presentation and Peer Review

Q. What are common pitfalls in discussing contradictory findings in this compound research?

Avoid overgeneralizing results. For example, state: “The observed variance in EC50 values (e.g., 10 μM vs. 25 μM) may reflect differences in assay temperature or cell line viability” . Use hedging language (e.g., “may suggest” or “could indicate”) when speculating on mechanisms .

Q. How to structure a high-impact journal submission on this compound?

Adhere to journal-specific guidelines (e.g., Journal of Fluorine Chemistry):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.